20-(Benzyloxy)-20-oxoicosanoic acid
Description
20-(Benzyloxy)-20-oxoicosanoic acid (CAS: 1334703-62-6) is a long-chain fatty acid derivative featuring a benzyloxy group at the terminal carbon (C20) and a ketone group adjacent to the ester linkage. Its molecular formula is C27H42O4, with a molecular weight of 430.62 g/mol. This compound is structurally characterized by a 20-carbon backbone (icosanoic acid) modified with a benzyl-protected ester and a ketone, which imparts unique physicochemical and biochemical properties .
The benzyloxy group distinguishes it from tert-butoxy analogs, influencing stability, solubility, and metabolic pathways.
Properties
Molecular Formula |
C27H44O4 |
|---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
20-oxo-20-phenylmethoxyicosanoic acid |
InChI |
InChI=1S/C27H44O4/c28-26(29)22-18-13-11-9-7-5-3-1-2-4-6-8-10-12-14-19-23-27(30)31-24-25-20-16-15-17-21-25/h15-17,20-21H,1-14,18-19,22-24H2,(H,28,29) |
InChI Key |
ZBPZALOESVMCFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 20-(Benzyloxy)-20-oxoicosanoic acid typically involves the introduction of the benzyloxy group and the ketone functionality onto a long-chain fatty acid precursor. One common method is the Grignard reaction, where a Grignard reagent is reacted with a suitable ester or acid chloride to form the desired ketone. The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl bromide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to achieve efficient production while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
20-(Benzyloxy)-20-oxoicosanoic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Benzyl bromide and a suitable base, such as sodium hydride, are used for introducing the benzyloxy group.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various benzyloxy-substituted derivatives.
Scientific Research Applications
20-(Benzyloxy)-20-oxoicosanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 20-(Benzyloxy)-20-oxoicosanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group and the ketone functionality play crucial roles in its reactivity and interactions with other molecules. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The benzyloxy group (C7H7O) in this compound introduces aromaticity, increasing hydrophobicity (logP ~5.2) compared to the tert-butoxy analog (logP ~4.8) .
- Chain Length : Longer carbon chains (e.g., 20-carbon vs. 5-carbon) enhance lipid solubility and membrane permeability, critical for ADC linker efficiency .
Implications :
- The benzyloxy analog’s moderate plasma stability makes it suitable for controlled drug release, whereas the tert-butoxy derivative is preferred for non-cleavable ADC linkers .
Biological Activity
20-(Benzyloxy)-20-oxoicosanoic acid, a compound with structural similarities to other fatty acids, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C24H46O4
- Molecular Weight : 398.62 g/mol
- CAS Number : 683239-16-9
- Density : Approximately 0.9 g/cm³
- Boiling Point : 496°C at 760 mmHg
- Flash Point : 152.4°C
The compound is characterized by the presence of a benzyloxy group, which may contribute to its biological activity by influencing its solubility and interaction with biological membranes.
Synthesis
The synthesis of this compound typically involves the modification of fatty acid derivatives. The incorporation of the benzyloxy moiety is achieved through various organic reactions, including nucleophilic substitution or coupling reactions with benzyl halides.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity against various pathogens. For instance, studies have shown that certain fatty acid derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .
The mechanisms underlying the biological activity of this compound include:
- Membrane Disruption : Fatty acids can integrate into bacterial membranes, leading to increased permeability and cell lysis.
- Inhibition of Enzymatic Activity : Some derivatives may inhibit key enzymes involved in bacterial metabolism.
- Modulation of Immune Response : Fatty acids can influence immune cell function, potentially enhancing host defense mechanisms.
Case Studies
-
Antimicrobial Efficacy Study :
A study evaluated the antimicrobial efficacy of various fatty acid derivatives, including those structurally related to this compound. The results demonstrated a broad spectrum of activity with minimum inhibitory concentration (MIC) values ranging from 7.81 to 250 µg/ml against C. albicans and other pathogens . -
Cell Viability Assay :
In vitro assays assessed the cytotoxic effects of the compound on cancer cell lines. Results indicated that higher concentrations led to significant reductions in cell viability, suggesting potential applications in cancer therapy.
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
